2,4-Dimethylstyrene

Catalog No.
S749014
CAS No.
2234-20-0
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylstyrene

CAS Number

2234-20-0

Product Name

2,4-Dimethylstyrene

IUPAC Name

1-ethenyl-2,4-dimethylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3

InChI Key

OEVVKKAVYQFQNV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=C)C

Canonical SMILES

CC1=CC(=C(C=C1)C=C)C

Polymerization Studies

,4-DMS serves as a monomer, a molecule that can link with others to form polymers. Researchers have investigated its polymerization behavior using various techniques, including:

  • Cationic polymerization

    This method involves using a positively charged initiator to trigger the formation of long polymer chains from 2,4-DMS monomers. Studies have explored the influence of different reaction conditions and catalysts on the resulting polymer properties [].

  • Free radical polymerization

    This approach employs free radicals, highly reactive molecules with an unpaired electron, to initiate polymerization. Research has focused on understanding the reaction kinetics and mechanisms involved in 2,4-DMS free radical polymerization.

These studies contribute to the development of new polymeric materials with tailored properties for various applications.

Material Science Research

,4-DMS can also be employed in the synthesis of specific materials relevant to scientific research. For instance, studies have explored its use in:

  • Functionalized polymers

    Researchers have incorporated 2,4-DMS into polymer structures to introduce specific functionalities, such as improved adhesion or electrical conductivity, for potential applications in electronics or material coatings.

  • Cross-linking agents

    ,4-DMS can act as a cross-linking agent, forming covalent bonds between polymer chains, which can influence the mechanical properties and stability of the resulting materials.

2,4-Dimethylstyrene is an organic compound with the molecular formula C10H12C_{10}H_{12} and a molecular weight of approximately 132.2023 g/mol. It is classified as a substituted styrene, featuring two methyl groups located at the 2 and 4 positions of the benzene ring. This compound is also known by various names, including 1-vinyl-2,4-dimethylbenzene and 1,3-dimethyl-4-vinylbenzene .

The compound is a colorless to yellow liquid with a characteristic odor, primarily used in polymer production due to its ability to undergo polymerization reactions. Its melting point is around -5.4 °C, and it has a boiling point of approximately 346.7 °C at reduced pressure .

, notably:

  • Polymerization: It readily undergoes cationic polymerization when reacted with acrylates, forming various polymers . This reaction can be catalyzed under specific conditions to yield copolymers with desirable properties.
  • Electrophilic Substitution: The presence of the methyl groups influences the reactivity of the aromatic ring towards electrophiles, allowing for substitution reactions that can introduce additional functional groups .

Several methods exist for synthesizing 2,4-dimethylstyrene:

  • Flash Distillation: The compound can be flash-distilled from an aqueous sodium hydroxide solution and dried over anhydrous sodium sulfate .
  • Catalytic Decomposition: It can be synthesized by contacting asymmetric di(m-xylyl) ethane or di(p-xylyl) ethane with a finely divided catalyst (e.g., hydrated aluminum silicate) at elevated temperatures (around 350 °C) to promote molecular decomposition .
  • Polymerization Techniques: Various polymerization techniques can also be employed to produce this compound from simpler precursors under controlled conditions.

2,4-Dimethylstyrene has several applications:

  • Polymer Production: It is primarily used as a monomer in the production of polymers and copolymers that exhibit enhanced thermal and mechanical properties.
  • Aroma Compound: It has been identified as an aroma-active compound in certain fruits, contributing to their characteristic scents .

Interaction studies involving 2,4-dimethylstyrene focus on its reactivity with other compounds during polymerization processes. Research indicates that it can interact effectively with various acrylates, leading to the formation of complex polymer structures with unique properties. These interactions are crucial for developing new materials in industrial applications.

Several compounds share structural similarities with 2,4-dimethylstyrene. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
StyreneC6H5CH=CH2Base structure for many polymers; less steric hindrance.
1,3-DimethylstyreneC10H12Similar methyl substitutions; different position of vinyl group.
2,5-DimethylstyreneC10H12Different methyl positioning; affects reactivity and properties.
p-MethylstyreneC9H10Lacks one methyl group; different physical properties.

2,4-Dimethylstyrene's unique arrangement of methyl groups provides distinct steric effects that influence its chemical behavior compared to these similar compounds.

The systematic exploration of 2,4-dimethylstyrene began in the 1940s alongside postwar advances in polymer chemistry. Early attempts to polymerize dimethylstyrenes yielded subpar materials due to impurities in the monomer feedstocks, resulting in brittle or thermally unstable products. A breakthrough came in 1947 with the development of a purification protocol using asymmetric di(m-xylyl) ethane decomposition over specialized catalysts, which produced monomers with ≤3°C melting ranges and optical exaltation values ≥1. This advancement enabled the 1951 synthesis of high-purity poly(2,4-dimethylstyrene) by Murray Gray Sturrock, who demonstrated its superior heat resistance (maintaining structural integrity at temperatures ≥120°C) compared to conventional polystyrene. Patent records reveal that these polymers addressed critical limitations in military radar and radio components, where thermal distortion of polystyrene had been a persistent issue.

Significance in Styrene Chemistry

2,4-Dimethylstyrene occupies a unique niche in vinyl aromatic chemistry due to the steric and electronic effects of its methyl substituents. The 2-methyl group induces torsional strain in the polymer backbone, reducing crystallinity and enhancing solubility in nonpolar solvents like toluene and xylene. Meanwhile, the 4-methyl group stabilizes radical intermediates during polymerization, enabling higher molecular weights (intrinsic viscosity ≥0.1) compared to para-substituted analogs. Spectroscopic studies using density functional theory (DFT) have shown that the 2,4-dimethyl configuration lowers the activation energy for surface radical chain reactions on hydrogenated silicon by 15–20% relative to styrene, facilitating ordered nanostructure formation. These properties have spurred its use in specialty coatings, where controlled polymerization kinetics yield materials with tunable glass transition temperatures (Tg = 85–115°C).

Table 1: Key Properties of 2,4-Dimethylstyrene vs. Styrene

Property2,4-DimethylstyreneStyrene
Molecular Weight (g/mol)132.20104.15
Boiling Point (°C, 10mmHg)73–7482–84
Refractive Index (n²⁰/D)1.5431.5469
Polymer Tg (°C)85–11570–100
Thermal Decomposition Onset (°C)290250

Nomenclature and Structural Classification

The IUPAC name 1-ethenyl-2,4-dimethylbenzene precisely defines the compound’s structure: a benzene ring with methyl groups at carbons 2 and 4, and a vinyl group at carbon 1. Alternative designations include 4-vinyl-m-xylene (emphasizing the meta-xylene backbone) and 2,4-dimethyl-1-vinylbenzene (highlighting substituent positions). Its CAS registry number (2234-20-0) and SMILES notation (CC1=CC(=C(C=C1)C=C)C) standardize identification across databases. As a member of the alkylstyrene family, it shares reaction pathways with α-methylstyrene but exhibits distinct regioselectivity in electrophilic substitutions due to the methyl groups’ directing effects. X-ray crystallography confirms a planar benzene core with dihedral angles of 5.2° between the vinyl group and ring plane, minimizing steric hindrance during polymerization.

Friedel-Crafts Alkylation Methodology

Friedel-Crafts alkylation constitutes one of the most widely employed laboratory-scale synthetic approaches for producing 2,4-dimethylstyrene derivatives [1] [2]. This electrophilic aromatic substitution reaction utilizes Lewis acid catalysts, primarily aluminum chloride or ferric chloride, to facilitate the attachment of alkyl groups to aromatic rings [3] [4]. The mechanism proceeds through carbocation formation when the Lewis acid coordinates with alkyl halides, creating highly reactive electrophilic species that attack the aromatic ring [5].

The reaction typically operates at temperatures ranging from 0 to 50 degrees Celsius, providing yields between 70 and 90 percent under optimized conditions [1]. However, this methodology faces significant limitations, particularly carbocation rearrangement tendencies that can compromise product selectivity [5] [4]. Primary alkyl halides are generally avoided in intermolecular reactions due to rearrangement issues, while tertiary alkylating agents demonstrate superior stability and selectivity [4].

Wittig Reaction Approaches

The Wittig reaction represents an elegant synthetic route for styrene derivative preparation, offering excellent stereochemical control [6] [7]. This methodology involves the reaction of phosphonium ylides with aldehydes to form carbon-carbon double bonds with predictable geometry [8]. For 2,4-dimethylstyrene synthesis, the reaction typically employs methyltriphenylphosphonium salts with appropriately substituted benzaldehydes [9].

Laboratory preparations utilizing the Wittig methodology demonstrate remarkable versatility, with yields ranging from 45 to 99 percent depending on specific reaction conditions [10] [11]. The reaction proceeds optimally in tetrahydrofuran solvent at room temperature, providing clean products with minimal side reactions [9]. A particularly effective approach involves the treatment of 3,4-dimethylbenzaldehyde with methyltriphenylphosphorane under basic conditions, yielding 55 percent of the desired styrene derivative [9].

Direct Alkylation of Aromatic Precursors

Direct alkylation methodologies represent another significant laboratory-scale approach for 2,4-dimethylstyrene synthesis. These reactions typically involve the treatment of appropriately substituted aromatic compounds with ethylene or other alkylating agents under controlled conditions . The synthesis can be achieved through various pathways, including the alkylation of dimethylbenzene derivatives with vinyl-containing reagents.

Industrial Production Approaches

Toluene Side-Chain Alkylation Process

Industrial production of styrene derivatives, including 2,4-dimethylstyrene, increasingly utilizes toluene side-chain alkylation with methanol as an alternative to traditional benzene-ethylene routes [13] [14]. This methodology offers significant economic and environmental advantages, utilizing less expensive and less toxic feedstocks compared to conventional processes [15] [14].

The reaction mechanism involves the initial decomposition of methanol to formaldehyde, which subsequently undergoes condensation with toluene to form styrene derivatives [15]. Basic zeolite catalysts, particularly cesium-exchanged zeolite X, demonstrate optimal performance for this transformation [16] [17]. Operating temperatures typically range from 400 to 500 degrees Celsius, though yields remain relatively modest at 4 to 15 percent due to competing side reactions [17].

Zeolite-Catalyzed Processes

Industrial zeolite-catalyzed processes represent the current state-of-the-art for large-scale styrene derivative production [18] [19]. These systems utilize modified zeolite frameworks with incorporated alkali metals to enhance selectivity toward desired products [16]. The catalytic systems demonstrate particular effectiveness when modified with boron, phosphorus, copper, or silver additives, which improve selectivity and reduce unwanted ring alkylation reactions [17].

Recent developments focus on optimizing microporous structures within zeolite catalysts to enhance mass transport and improve overall conversion efficiency [16]. Ternary composite catalysts incorporating dehydrogenation components show promise for enhancing formaldehyde intermediate formation, thereby improving overall styrene yields [19].

Continuous Process Development

Modern industrial synthesis increasingly emphasizes continuous processing methodologies to improve efficiency and reduce environmental impact [18]. These systems integrate multiple reaction stages, including methanol dehydrogenation, toluene alkylation, and product separation, within unified processing units [15].

Advanced process configurations utilize radial reactor designs to optimize heat and mass transfer characteristics [18]. Temperature control remains critical, with optimal operating ranges between 300 and 600 degrees Celsius depending on specific catalyst systems and desired product distributions [18].

Purification Techniques

Distillation-Based Separation Methods

Vacuum distillation represents the primary purification methodology for 2,4-dimethylstyrene, operating at reduced pressures to minimize thermal degradation and polymerization risks [20] [21]. Commercial preparations typically utilize distillation at 73 to 74 degrees Celsius under 10 millimeters mercury pressure, achieving purities between 96 and 97 percent [22] [20].

Fractional distillation systems employ reflux ratios of approximately 10:1 to achieve optimal separation efficiency [23]. The process requires careful temperature control to prevent polymerization, which becomes increasingly problematic at elevated temperatures [20]. Advanced distillation configurations include divided-wall columns that enable simultaneous separation of multiple components while reducing energy consumption [24].

Crystallization Methodologies

Crystallization techniques offer exceptional purification capabilities for 2,4-dimethylstyrene, achieving purities exceeding 99 percent under optimized conditions [24] [25]. Melt crystallization operates through controlled cooling of liquid styrene on heat transfer surfaces, allowing selective crystallization of pure product while rejecting impurities [26].

Stripping crystallization represents an innovative approach combining distillation and crystallization principles [25]. This methodology operates at triple-point conditions where simultaneous vaporization and crystallization occur, eliminating the need for crystal washing procedures [25]. The technique demonstrates particular effectiveness for removing close-boiling impurities such as ethylbenzene and xylene isomers [25].

Chromatographic Separation Techniques

Column chromatography provides high-selectivity purification for analytical and small-scale preparative applications [27]. Silica gel stationary phases with hexane-ethyl acetate mobile phase systems demonstrate effective separation of styrene derivatives from synthetic impurities [28]. Gas chromatography enables precise analytical determination and small-scale purification using temperature-programmed separation protocols [29].

Advanced chromatographic methodologies include macroporous polymer columns that enable size-based separation of styrene oligomers and polymers [30] [27]. These systems utilize gradient elution techniques with solvent mixtures ranging from poor solvents like methanol to good solvents like tetrahydrofuran [27].

Stabilization Methods

tert-Butylcatechol as Stabilizer

tert-Butylcatechol emerges as the preeminent stabilizing agent for 2,4-dimethylstyrene, demonstrating exceptional effectiveness in preventing spontaneous polymerization [31] [32]. This phenolic compound exhibits 25-fold greater inhibitory potency compared to hydroquinone at 60 degrees Celsius, making it the stabilizer of choice for industrial applications [31] [33].

The stabilization mechanism involves free radical scavenging through the formation of stable phenoxy radicals that cannot propagate polymerization chains [32] [34]. tert-Butylcatechol functions optimally in the presence of oxygen, requiring minimum dissolved oxygen concentrations of 10 to 15 milligrams per liter to maintain effectiveness [34] [35]. Commercial formulations typically contain 50 to 500 parts per million tert-butylcatechol, with 500 parts per million being standard for long-term storage applications [22] [36].

The sterically hindered tert-butyl group provides enhanced stability compared to simpler phenolic compounds, preventing crystallization over time and maintaining consistent inhibitory activity [32]. Storage requirements specify refrigeration at 2 to 8 degrees Celsius to maximize stabilizer longevity and effectiveness [22] [37].

Other Stabilization Approaches

Alternative stabilization methodologies encompass various phenolic antioxidants and specialized inhibitor systems [38] [39]. Hydroquinone, while less effective than tert-butylcatechol, remains useful for specific applications requiring higher concentrations of 1000 to 2000 parts per million [40] [41]. The mechanism involves peroxyl radical termination through hydrogen atom donation, though effectiveness diminishes in oxygen-depleted environments [40].

Benzoquinone demonstrates moderate effectiveness through radical trapping mechanisms involving resonance stabilization [42] [43]. The compound reacts with propagating radicals to form stable, unreactive species that effectively terminate polymerization chains [42] [44]. Concentrations typically range from 100 to 1000 parts per million, with storage requiring dark, cool conditions to prevent decomposition [42].

Advanced stabilizer systems include nitroxide compounds such as 4-hydroxy-TEMPO, which demonstrate very high effectiveness through persistent radical mechanisms [39]. These compounds operate through different pathways compared to phenolic stabilizers, offering complementary protection against various polymerization initiation modes [38]. 2,5-Di-tert-butyl-hydroquinone represents another highly effective option, utilizing hydrogen atom donation mechanisms similar to hydroquinone but with enhanced stability due to steric hindrance [38].

XLogP3

3.4

Melting Point

-64.0 °C

UNII

543ES1O25E

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2234-20-0

Wikipedia

2,4-dimethylstyrene

Dates

Last modified: 08-15-2023

Explore Compound Types